
Hexacosanoic Acid Methyl Ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a fatty acid methyl ester with the molecular formula C27H51D3O2 and a molecular weight of 413.7 . This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output.
化学反应分析
Types of Reactions: Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Hexacosanoic Acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Hexacosanoic Acid Methyl Ester-d3 has several applications in scientific research:
Biology: Employed in lipidomics studies to analyze lipid profiles in biological samples.
Medicine: Utilized in the study of metabolic pathways involving fatty acids and their derivatives.
Industry: Applied in the quality control of cosmetic and pharmaceutical products containing fatty acid esters.
作用机制
The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 is primarily related to its role as an internal standard in analytical techniques. It does not exert biological effects directly but serves as a reference compound to ensure accurate quantification of analytes in complex mixtures. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from non-labeled compounds in mass spectrometry.
Similar Compounds:
- Hexacosanoic Acid Methyl Ester
- Cerotic Acid Methyl Ester
- Methyl Hexacosanoate
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling provides enhanced accuracy and precision in quantitative analyses compared to non-labeled counterparts. The deuterium atoms also contribute to the stability of the compound, making it a preferred choice in various analytical applications.
属性
分子式 |
C27H54O2 |
|---|---|
分子量 |
413.7 g/mol |
IUPAC 名称 |
methyl 26,26,26-trideuteriohexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i1D3 |
InChI 键 |
VHUJBYYFFWDLNM-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



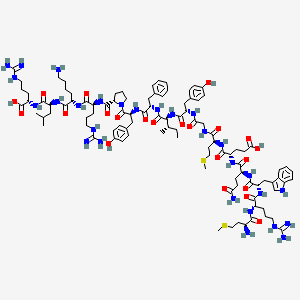

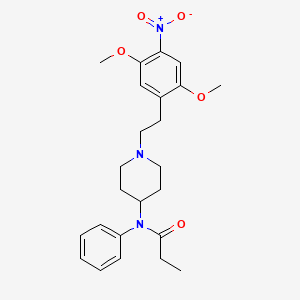
![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)
![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)
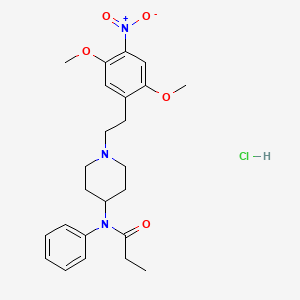
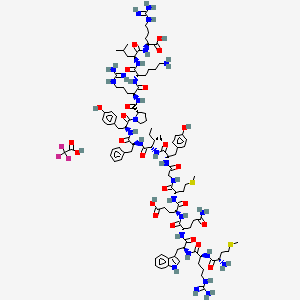
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)



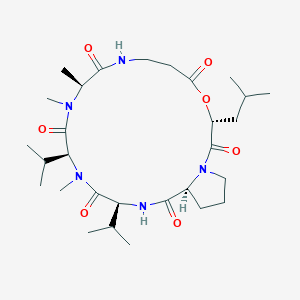
![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)